molecular formula C9H11F2NO B1434874 2-(3-(Difluoromethyl)phenoxy)ethan-1-amine CAS No. 1897638-12-8

2-(3-(Difluoromethyl)phenoxy)ethan-1-amine

Cat. No.: B1434874
CAS No.: 1897638-12-8
M. Wt: 187.19 g/mol
InChI Key: XJXOVQFZTCVBKA-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenoxy)ethan-1-amine is a chemical compound belonging to the family of arylethanolamines. It is known for its unique structural features, which include a difluoromethyl group attached to a phenoxy ring, linked to an ethan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)phenoxy)ethan-1-amine typically involves the reaction of 3-(difluoromethyl)phenol with ethylene oxide, followed by amination. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyethanol intermediate. This intermediate is then reacted with ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)phenoxy)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(3-(Difluoromethyl)phenoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and stability, leading to more potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
  • 2-(3,5-Difluorophenyl)ethan-1-amine
  • 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one

Uniqueness

2-(3-(Difluoromethyl)phenoxy)ethan-1-amine stands out due to its unique combination of a difluoromethyl group and a phenoxyethan-1-amine structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)7-2-1-3-8(6-7)13-5-4-12/h1-3,6,9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXOVQFZTCVBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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